molecular formula C27H22N2O2Sn B14523977 {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide CAS No. 62497-87-4

{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide

Cat. No.: B14523977
CAS No.: 62497-87-4
M. Wt: 525.2 g/mol
InChI Key: PLGYPZHTDAYRDC-UHFFFAOYSA-M
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Description

{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features a cyanamide group, a triphenylstannyl moiety, and a methoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide typically involves the reaction of triphenylstannyl chloride with an appropriate cyanamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require a catalyst such as palladium or copper to proceed efficiently .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds and the potential hazards associated with cyanamide derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyanamide group, converting it into guanidine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide is used as a precursor for the synthesis of more complex organotin compounds. It serves as a versatile intermediate in organic synthesis, enabling the formation of various functionalized molecules .

Biology and Medicine

Organotin compounds have shown promise in inhibiting the growth of cancer cells, and this compound’s unique structure may enhance its efficacy and selectivity .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties .

Mechanism of Action

The mechanism of action of {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide involves its interaction with cellular components, particularly enzymes and proteins. The triphenylstannyl group can bind to thiol groups in proteins, disrupting their function. The cyanamide group can also interact with nucleophiles in the cell, leading to the formation of reactive intermediates that can inhibit cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide apart is its combination of the triphenylstannyl and cyanamide groups, along with the methoxyphenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

62497-87-4

Molecular Formula

C27H22N2O2Sn

Molecular Weight

525.2 g/mol

IUPAC Name

triphenylstannyl N-cyano-4-methoxybenzenecarboximidate

InChI

InChI=1S/C9H8N2O2.3C6H5.Sn/c1-13-8-4-2-7(3-5-8)9(12)11-6-10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,11,12);3*1-5H;/q;;;;+1/p-1

InChI Key

PLGYPZHTDAYRDC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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